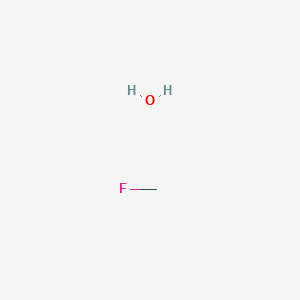
Fluoromethane--water (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoromethane–water (1/1) is a compound consisting of equal parts fluoromethane and water. Fluoromethane, also known as methyl fluoride, is a non-toxic, liquefiable, and flammable gas at standard temperature and pressure. It is composed of carbon, hydrogen, and fluorine. The compound is used in various industrial applications, including semiconductor manufacturing processes as an etching gas in plasma etch reactors .
准备方法
Synthetic Routes and Reaction Conditions
Fluoromethane can be synthesized through several methods. One common method involves the reaction of methanol with hydrogen fluoride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, fluoromethane is produced by the reaction of methane with fluorine gas. This process requires careful handling due to the highly reactive nature of fluorine. The reaction is typically conducted in a controlled environment to prevent any unwanted side reactions and to ensure the safety of the operators.
化学反应分析
Types of Reactions
Fluoromethane undergoes various types of chemical reactions, including:
Substitution Reactions: Fluoromethane can participate in substitution reactions where the fluorine atom is replaced by another atom or group.
Oxidation and Reduction Reactions: Fluoromethane can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with fluoromethane include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from reactions involving fluoromethane depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the fluorine atom can be replaced by a chlorine atom, resulting in the formation of chloromethane.
科学研究应用
Fluoromethane–water (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a solvent in certain processes.
Biology: Fluoromethane is used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research is being conducted on the potential use of fluoromethane in medical applications, including drug delivery systems.
Industry: Fluoromethane is used in the semiconductor industry as an etching gas in plasma etch reactors.
作用机制
The mechanism by which fluoromethane exerts its effects involves the interaction of the fluorine atom with other molecules. The fluorine atom can form strong hydrogen bonds with other atoms, leading to changes in the molecular structure and properties of the compounds involved. This interaction can affect various molecular targets and pathways, depending on the specific application and conditions.
相似化合物的比较
Similar Compounds
Fluoromethane is part of the hydrofluorocarbon (HFC) family, which includes other compounds such as:
Chloromethane: Similar to fluoromethane but contains a chlorine atom instead of a fluorine atom.
Bromomethane: Contains a bromine atom instead of a fluorine atom.
Iodomethane: Contains an iodine atom instead of a fluorine atom.
Uniqueness
Fluoromethane is unique due to its specific chemical properties, such as its ability to form strong hydrogen bonds and its high reactivity. These properties make it particularly useful in certain industrial applications, such as semiconductor manufacturing, where precise control over chemical reactions is required .
属性
CAS 编号 |
163227-89-2 |
|---|---|
分子式 |
CH5FO |
分子量 |
52.048 g/mol |
IUPAC 名称 |
fluoromethane;hydrate |
InChI |
InChI=1S/CH3F.H2O/c1-2;/h1H3;1H2 |
InChI 键 |
UBVCNYXNJLMXTH-UHFFFAOYSA-N |
规范 SMILES |
CF.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)
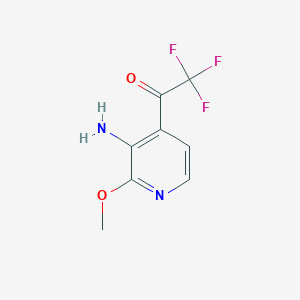

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)
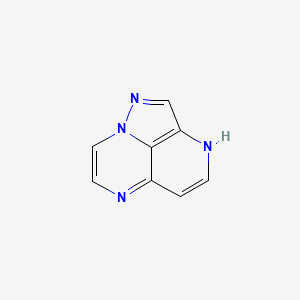
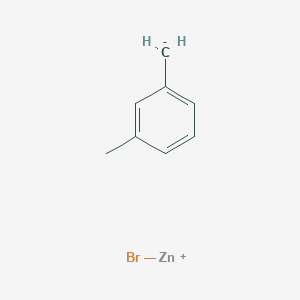
![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
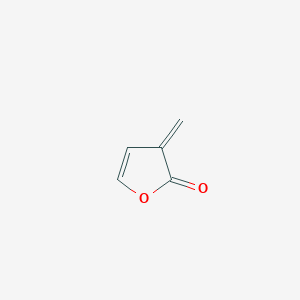
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)

![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)

![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
